molecular formula C20H24O7 B15195495 Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- CAS No. 3451-28-3

Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl-

Cat. No.: B15195495
CAS No.: 3451-28-3
M. Wt: 376.4 g/mol
InChI Key: HHJKGFJSJRCMCF-UHFFFAOYSA-N
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Description

Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- involves several steps. One method involves the cyclization of 1-dialkylaminoanthraquinones through thermolysis in pyridine and other polar solvents. This process leads to the formation of anthra[1,9-de]-1,3-oxazine derivatives, which then undergo further contraction to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Anthra[1,9-bc]pyrrole derivatives: These compounds share a similar core structure but differ in their functional groups and overall properties.

    Anthra[1,9-de]-1,3-oxazine derivatives: These compounds are intermediates in the synthesis of the target compound and have similar chemical behavior.

Uniqueness

Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

3451-28-3

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

(11,12-dihydroxy-1,15,15-trimethyl-8-oxo-14,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5-trien-6-yl) acetate

InChI

InChI=1S/C20H24O7/c1-9(21)25-13-7-5-6-11-14(13)16(23)10-8-12(22)17(24)18-15(10)20(11,4)27-19(2,3)26-18/h5-7,10,12,15,17-18,22,24H,8H2,1-4H3

InChI Key

HHJKGFJSJRCMCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3CC(C(C4C3C2(OC(O4)(C)C)C)O)O

Origin of Product

United States

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